molecular formula C8H10ClNO2 B1375128 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol CAS No. 1340094-47-4

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Cat. No. B1375128
CAS RN: 1340094-47-4
M. Wt: 187.62 g/mol
InChI Key: PNNKNHFDJHGEEY-UHFFFAOYSA-N
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Description

The compound “3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol” is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 . It is also known as 1-Propanol, 3-[(6-chloro-2-pyridinyl)oxy]- .

Scientific Research Applications

Henbest Reduction in Steroid Synthesis

The Henbest reduction method, which uses a solution of chloroiridic acid and trimethyl phosphite in 90% aqueous propan-2-ol, is employed in the synthesis of steroids. This method is selective for 3-oxo-groups and plays a critical role in synthesizing 'allo-tetrahydro' metabolites of various steroid hormones and related compounds (Browne & Kirk, 1969).

X-ray Investigation of Azole Derivatives

The synthesis and structural analysis of azole derivatives, such as 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, were explored using X-ray crystallography. These derivatives, with their complex molecular structures, are significant in chemical research (Gzella, Wrzeciono, & Pöppel, 1999).

Retrosynthetic Analysis in Organic Synthesis

Retrosynthetic analysis, a critical process in organic synthesis, uses compounds like 1-(Pyridine-3-yl)propan-1-ol for educational examples. This method is essential for understanding disconnection and functional group interconversion in complex organic molecules (Sunjic & Petrović Peroković, 2016).

Probing Drosophila Nicotinic Receptor Interaction

3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, synthesized using alpha-nitro ketone intermediates, is used to study the interaction with Drosophila neonicotinoid-nicotinic acetylcholine receptors. This research is pivotal in understanding insecticidal action and receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Photooxidation in Aqueous Solutions

Research on the photooxidation of organic compounds by polyoxometalates in aqueous solutions, including the selective oxidation of propan-2-ol to propanone, is significant. This study contributes to understanding the role of OH radicals in the oxidation process (Mylonas et al., 1999).

Designing α1 Receptor Antagonists

The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives and their potential as α1 receptor antagonists were studied. This research contributes to the development of new drugs targeting α1 receptors (Hon, 2013).

properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNKNHFDJHGEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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